

A Technical Guide to the Chemical Structure of Cinnamic Acid-d6

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Compound of Interest

Compound Name: Cinnamic acid-d6

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This in-depth guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of **Cinnamic acid-d6**. This deuterated analog of cinnamic acid is a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Chemical Structure and Properties

Cinnamic acid-d6 is a stable isotope-labeled version of cinnamic acid where six hydrogen atoms have been replaced by deuterium. Specifically, the five hydrogen atoms on the phenyl ring and the hydrogen atom at the β -position of the acrylic acid moiety are substituted.

The key identifiers and properties of **Cinnamic acid-d6** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₂ D ₆ O ₂	[1][2]
Molecular Weight	154.20 g/mol	[1][2]
Canonical SMILES	O=C(O)/C=C/c1c(c(c(c1[2H])[2H])[2H])[2H]	
InChI Key	WBYWAXJHAXSJNI-UMENIHJVSA-N	
Isotopic Purity	Typically ≥98 atom % D	
Appearance	White to off-white solid	
Melting Point	132-135 °C	
Boiling Point	300 °C	

Experimental Protocols

Synthesis of Cinnamic Acid-d6

The synthesis of **Cinnamic acid-d6** can be achieved through a modified Perkin reaction, a well-established method for the synthesis of cinnamic acid and its derivatives.[3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. For the synthesis of **Cinnamic acid-d6**, deuterated starting materials are utilized.

Materials:

- Benzaldehyde-d6 (deuterated on the phenyl ring and the aldehyde proton)
- Acetic anhydride
- Anhydrous sodium acetate
- Toluene
- Hydrochloric acid (HCl)

- Deionized water
- Ethanol

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine Benzaldehyde-d₆ (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.2 eq) in toluene.
- **Reaction:** Heat the reaction mixture to reflux (approximately 180°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the contents to a separatory funnel.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove any unreacted benzaldehyde-d₆.
- **Acidification:** Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of **Cinnamic acid-d₆** is formed.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure **Cinnamic acid-d₆**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **Cinnamic acid-d₆** will differ significantly from that of unlabeled cinnamic acid due to the substitution of protons with deuterium.

- **¹H NMR:** The proton NMR spectrum of **Cinnamic acid-d₆** is expected to be simplified. The signals corresponding to the five aromatic protons and the β-vinylic proton will be absent. The spectrum will primarily show a signal for the α-vinylic proton and the carboxylic acid proton. The α-vinylic proton will appear as a singlet, as the coupling to the now-deuterated β-vinylic position will be negligible in a standard ¹H NMR experiment.

- ^{13}C NMR: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The chemical shifts will be similar to those of unlabeled cinnamic acid, although minor isotopic shifts may be observed. The carbons directly bonded to deuterium will exhibit characteristic splitting patterns in a proton-coupled ^{13}C NMR spectrum and may show reduced signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

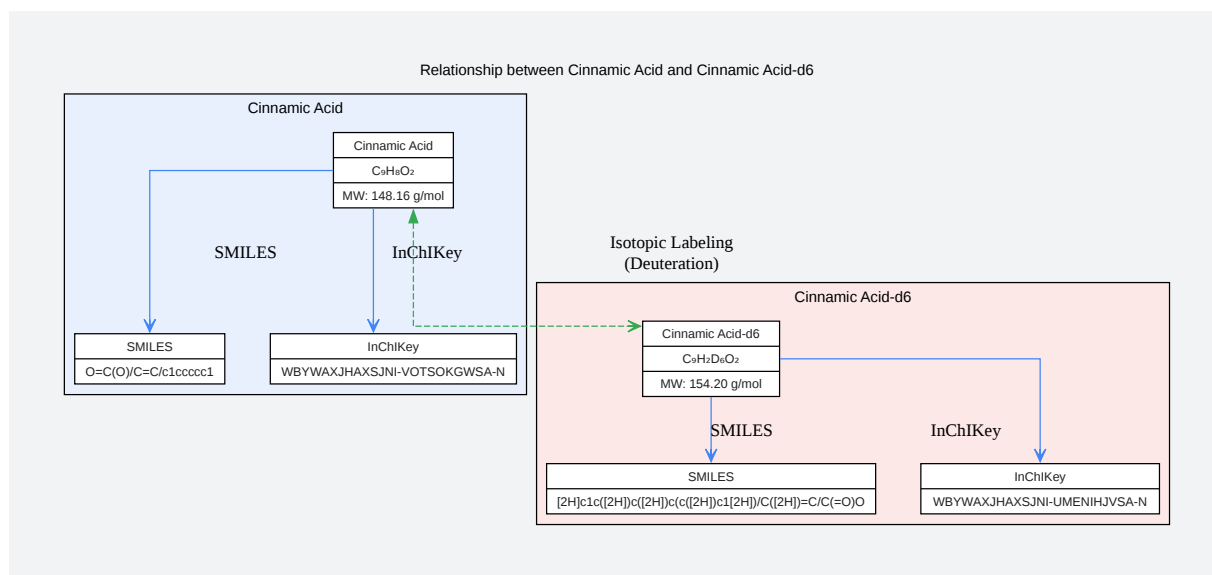
Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and isotopic enrichment of **Cinnamic acid-d6**.

- Molecular Ion: The molecular ion peak ($[\text{M}]^+$ or $[\text{M-H}]^-$) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the deuterated compound (approximately 154.20). This is 6 mass units higher than the molecular weight of unlabeled cinnamic acid (148.16 g/mol).
- Fragmentation Pattern: The fragmentation pattern will be analogous to that of unlabeled cinnamic acid, with key fragments showing a +6 Da shift. For example, a common fragmentation pathway for cinnamic acid involves the loss of a carboxyl group (COOH). In **Cinnamic acid-d6**, this would result in a fragment ion corresponding to the loss of COOH from the deuterated backbone.

Logical Relationships of Cinnamic Acid and its Deuterated Analog

The following diagram illustrates the relationship between cinnamic acid and its deuterated isotopologue, **Cinnamic acid-d6**, along with their key chemical identifiers.



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Caption: Relationship between Cinnamic Acid and its d6 isotopologue.

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